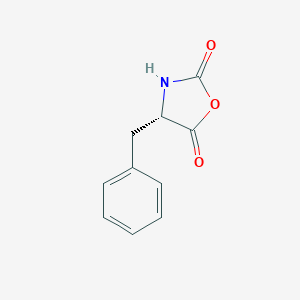

(S)-4-Benzyloxazolidine-2,5-dione

Vue d'ensemble

Description

(S)-4-Benzyloxazolidine-2,5-dione is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nanoparticules biodégradables

Des études récentes ont montré que des nanoparticules biodégradables peuvent être préparées efficacement par polymérisation d'auto-assemblage induite par des N-carboxyanhydrides (NCA-PISA) en utilisant L-Phe-NCA . L'effet du rapport des monomères chiraux sur ces formulations NCA-PISA et les nanoparticules résultantes a été exploré. La morphologie, la structure secondaire et le taux de biodégradation des nanoparticules PISA peuvent être contrôlés en modifiant le rapport chiral des monomères formant le cœur .

Polymérisation contrôlée par la chiralité et auto-assemblage induit (CC-PISA)

La méthode CC-PISA a permis la préparation de nanoparticules plus réglables et applicables pour les futures applications biomédicales . Un macro-initiateur PEG 45 a été étendu en chaîne avec de la L- et de la D-phénylalanine (L- et D-Phe-NCA) dans différents rapports molaires dans du THF sec à 15% en poids .

Préparation de copolymères à blocs de Phe-peptides homo- et hétéro-chiraux

Cette polymérisation par ouverture de cycle (ROP) a permis la préparation de copolymères à blocs de Phe-peptides homo- et hétéro-chiraux qui se sont auto-assemblés in situ en nanoparticules .

Taux de biodégradation enzymatique des particules PISA

<a data-citationid="c78c08f7-3991-48e1-54e5-85ee700655a4-32-group" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/articlehtml/2

Propriétés

IUPAC Name |

(4S)-4-benzyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBIVYSGPXCELZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542763 | |

| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14825-82-2 | |

| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes L-Phe-NCA so important in polypeptide synthesis?

A1: L-Phe-NCA is an amino acid N-carboxyanhydride (NCA) derivative. NCAs are highly reactive precursors for the preparation of polypeptides through ring-opening polymerization (ROP) [, ]. This polymerization method offers excellent control over molecular weight and allows for the incorporation of various functionalities, making L-Phe-NCA a versatile building block.

Q2: Can you explain how the choice of initiator and solvent influences L-Phe-NCA polymerization?

A2: Absolutely! The selection of initiator and solvent significantly affects the polymerization outcome. For instance, using primary amines like benzylamine or hexylamine as initiators in solvents like dioxane or sulfolane yields linear polypeptides with defined end groups []. In contrast, using weakly nucleophilic initiators like aromatic amines or even water in methylene chloride can lead to polypeptides with high α-helix content []. Interestingly, aprotic bases as initiators can result in low molecular weight side products, highlighting the importance of careful reagent selection [].

Q3: How does the polymerization of L-Phe-NCA contribute to the formation of nanostructures?

A3: L-Phe-NCA polymerization can drive self-assembly processes, leading to nanoparticle formation. This phenomenon, known as N-carboxyanhydride ring-opening polymerization-induced self-assembly (NCA ROPISA), enables the generation of poly(amino acid)-based nanoparticles in a single step []. The hydrophobic nature of poly(L-phenylalanine) segments drives the self-assembly into various morphologies, such as rod-like nanoparticles, primarily dictated by the secondary structure of the polypeptide [].

Q4: Are there any studies investigating the potential of L-Phe-NCA based polymers for drug delivery?

A4: Yes, researchers have explored the potential of L-Phe-NCA based polymers in drug delivery applications. One study utilized L-Phe-NCA along with L-cystine N-carboxyanhydride to create reduction-responsive poly(ethylene glycol)-poly(amino acid) nanogels []. These nanogels exhibited controlled drug release profiles in the presence of glutathione, a reducing agent abundant in tumor cells, suggesting their potential for targeted intracellular drug delivery [].

Q5: What analytical techniques are commonly employed to characterize L-Phe-NCA derived polymers?

A5: Characterization of L-Phe-NCA derived polymers often involves techniques like MALDI-TOF mass spectroscopy to determine molecular weight and end-group fidelity []. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR CP/MAS, provides insights into copolymer composition and secondary structure [, ]. Infrared (IR) spectroscopy also aids in secondary structure analysis []. Additionally, techniques like viscosity measurements, X-ray diffraction (XRD), and field emission scanning electron microscopy (FE-SEM) are used to assess the properties and morphologies of the resulting polymers and self-assembled structures [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.